

MIPS-21335: A Selective PI3KC2 α Inhibitor for Antithrombotic Therapy

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Compound of Interest

Compound Name: MIPS-21335

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MIPS-21335 is a potent and selective small molecule inhibitor of Phosphoinositide 3-kinase Class II Alpha (PI3KC2 α). This technical guide provides a comprehensive overview of **MIPS-21335**, detailing its mechanism of action, selectivity profile, and its effects in preclinical models of thrombosis. Quantitative data from key in vitro and in vivo studies are summarized in structured tables for clear comparison. Detailed experimental protocols for the primary assays used to characterize **MIPS-21335** are provided to facilitate study replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for understanding the role of PI3KC2 α and the therapeutic potential of its inhibition with **MIPS-21335**. This document is intended to serve as a core resource for researchers and drug development professionals interested in the therapeutic application of selective PI3KC2 α inhibition.

Introduction to PI3KC2 α and Its Role in Platelet Biology

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including cell signaling, proliferation, and membrane trafficking. The Class II PI3Ks, and specifically the alpha isoform (PI3KC2 α), have emerged as a key regulator of platelet biology and a promising target for antithrombotic therapies.

Unlike Class I PI3Ks, which are primarily involved in agonist-induced signaling cascades, PI3KC2 α has a critical role in maintaining the structural integrity of the platelet's internal membrane systems, namely the open canalicular system (OCS).[1][2][3] This internal membrane network is crucial for platelet shape change, granule release, and the formation of stable thrombi under hemodynamic shear stress.[1] Genetic and pharmacological inhibition of PI3KC2 α has been shown to disrupt this internal membrane structure, leading to impaired thrombus formation without significantly affecting canonical platelet activation pathways or prolonging bleeding time, a common side effect of current antiplatelet agents.[4]

MIPS-21335 has been identified as a potent and selective inhibitor of PI3KC2 α , offering a valuable pharmacological tool to investigate the function of this enzyme and a potential therapeutic candidate for the prevention of arterial thrombosis.

MIPS-21335: Quantitative Data

The following tables summarize the key quantitative data characterizing the potency, selectivity, and efficacy of **MIPS-21335** from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of MIPS-21335

Target	IC ₅₀ (nM)	Reference(s)
PI3KC2 α	7	
PI3KC2 β	43	
p110 α (Class IA)	140	
p110 β (Class IA)	386	
p110 δ (Class IA)	742	

Table 2: In Vitro and Ex Vivo Antithrombotic Effects of MIPS-21335

Assay	Species	Conditions	MIPS-21335 Concentration	Effect	Reference(s)
Thrombus Growth on Collagen	Human	Whole blood, 1800 s ⁻¹ shear	10 µM	Impaired platelet-dependent thrombus growth	
Thrombus Volume Reduction	Mouse (Hypercholesterolemic)	Whole blood	0.1 - 10 µM	Reduced thrombosis	
Platelet Aggregation (Thrombin-induced)	Human	Isolated platelets	≤ 10 µM	No significant effect	
Platelet Aggregation (CRP-induced)	Human	Isolated platelets	≤ 10 µM	No significant effect	
P-selectin Expression (Thrombin-induced)	Human	Isolated platelets	≤ 10 µM	No significant effect	
P-selectin Expression (CRP-induced)	Human	Isolated platelets	≤ 10 µM	No significant effect	

Table 3: In Vivo Antithrombotic and Hemostatic Effects of MIPS-21335

Animal Model	MIPS-21335 Dose	Effect on Thrombosis	Effect on Bleeding Time	Reference(s)
Mouse (Thrombosis model)	1 mg/kg, i.v.	Markedly delayed and prevented thrombosis	No impact	
Mouse	Not specified	Protected against arterial thrombosis	No impact on blood loss	

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is a generalized procedure based on standard light transmission aggregometry (LTA) methods.

Objective: To assess the effect of **MIPS-21335** on agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

- Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
- MIPS-21335** stock solution in DMSO.
- Platelet agonists (e.g., Thrombin, Collagen-Related Peptide - CRP).
- Platelet-poor plasma (PPP) for blanking.
- Light Transmission Aggregometer.
- Cuvettes with stir bars.

- Pipettes and tips.

Procedure:

- PRP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 2000 x g for 15 minutes.
- Platelet Count Adjustment: Adjust the platelet count of the PRP to approximately 2.5×10^8 platelets/mL using PPP.
- Incubation: Pre-warm PRP aliquots to 37°C for 10 minutes. Add **MIPS-21335** or vehicle (DMSO) to the PRP and incubate for a specified time (e.g., 10 minutes) at 37°C.
- Aggregation Measurement:
 - Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.
 - Place a cuvette with the pre-incubated PRP sample in the aggregometer to set the 0% aggregation baseline.
 - Add the platelet agonist (e.g., thrombin at a final concentration of 0.05 U/mL or CRP at 1 µg/mL) to the PRP sample.
 - Record the change in light transmission for at least 5 minutes.
- Data Analysis: The maximum percentage of platelet aggregation is calculated from the aggregation curve. Dose-response curves can be generated to determine IC₅₀ values if an effect is observed.

Ex Vivo Whole Blood Thrombosis Assay (Microfluidic Chamber)

This protocol describes a common method for assessing thrombus formation under flow conditions.

Objective: To evaluate the effect of **MIPS-21335** on thrombus formation on a collagen-coated surface under arterial shear.

Materials:

- Freshly drawn human or mouse whole blood anticoagulated with a suitable anticoagulant (e.g., heparin or PPACK).
- **MIPS-21335** stock solution in DMSO.
- Microfluidic chambers coated with type I collagen.
- Syringe pump.
- Fluorescence microscope equipped with a camera.
- Fluorescently labeled antibodies against platelets (e.g., anti-CD41) and fibrin.

Procedure:

- Blood Preparation: Incubate whole blood with **MIPS-21335** or vehicle (DMSO) for a specified time (e.g., 10 minutes) at 37°C. Add fluorescently labeled antibodies to the blood.
- Perfusion: Perfuse the treated whole blood through the collagen-coated microfluidic chamber at a constant arterial shear rate (e.g., 1800 s⁻¹) using a syringe pump for a defined period (e.g., 10 minutes).
- Imaging: Acquire real-time images or a final endpoint image of platelet and fibrin deposition on the collagen surface using fluorescence microscopy.
- Data Analysis: Quantify the thrombus volume or surface area coverage from the acquired images using appropriate image analysis software. Compare the results between **MIPS-21335**-treated and vehicle-treated samples.

In Vivo Mouse Thrombosis Model

This protocol is a general representation of an in vivo thrombosis model.

Objective: To assess the antithrombotic efficacy of **MIPS-21335** in a living animal.

Materials:

- Mice (specific strain as required).
- **MIPS-21335** formulated for intravenous (i.v.) administration.
- Anesthetic.
- Surgical tools for exposing a target artery (e.g., carotid or femoral artery).
- Thrombosis induction method (e.g., ferric chloride application or mechanical injury).
- Intravital microscopy setup for real-time imaging of thrombus formation (optional).
- Doppler flow probe to measure blood flow.

Procedure:

- **Animal Preparation:** Anesthetize the mouse and surgically expose the target artery.
- **Drug Administration:** Administer **MIPS-21335** (e.g., 1 mg/kg) or vehicle intravenously a set time before inducing thrombosis (e.g., 10 minutes).
- **Thrombosis Induction:** Induce thrombosis by applying a filter paper saturated with ferric chloride to the arterial surface for a specific duration or by inflicting a controlled mechanical injury.
- **Thrombus Formation Monitoring:** Monitor thrombus formation in real-time using intravital microscopy or measure the time to vessel occlusion using a Doppler flow probe.
- **Data Analysis:** Compare the time to occlusion or the size of the formed thrombus between **MIPS-21335**-treated and vehicle-treated groups.

Mouse Tail Bleeding Time Assay

This protocol outlines the standard procedure for assessing bleeding time in mice.

Objective: To determine the effect of **MIPS-21335** on hemostasis.

Materials:

- Mice.
- **MIPS-21335** formulated for administration.
- Anesthetic (optional, depending on the protocol).
- Scalpel or sharp blade.
- Filter paper.
- 37°C saline solution.
- Timer.

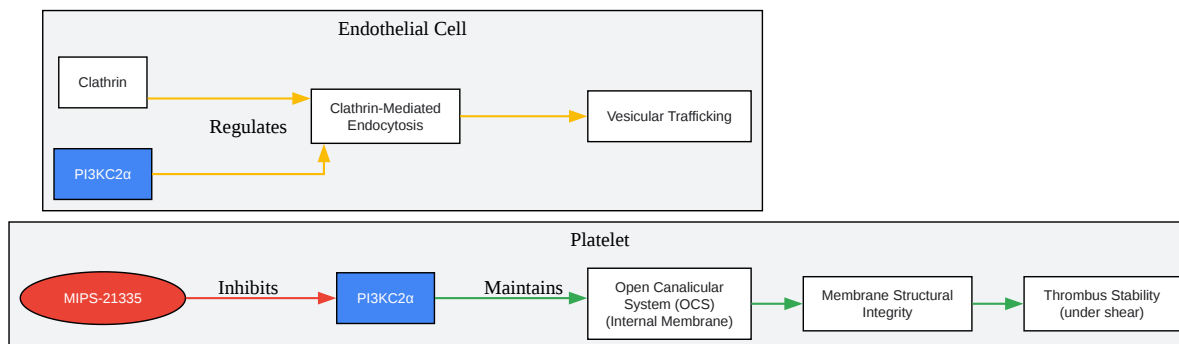
Procedure:

- Drug Administration: Administer **MIPS-21335** or vehicle to the mice at the desired dose and route.
- Tail Transection: After a specified time post-administration, transect the distal 3 mm of the mouse's tail.
- Bleeding Measurement: Immediately immerse the tail in 37°C saline and start the timer. Alternatively, gently blot the tail with filter paper every 30 seconds until bleeding stops.
- Endpoint: The bleeding time is the time taken for the bleeding to cease completely (no re-bleeding for at least 2 minutes). A cutoff time (e.g., 15-20 minutes) is typically set.
- Data Analysis: Compare the bleeding times between the **MIPS-21335**-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to PI3KC2 α function and the experimental evaluation of **MIPS-21335**.

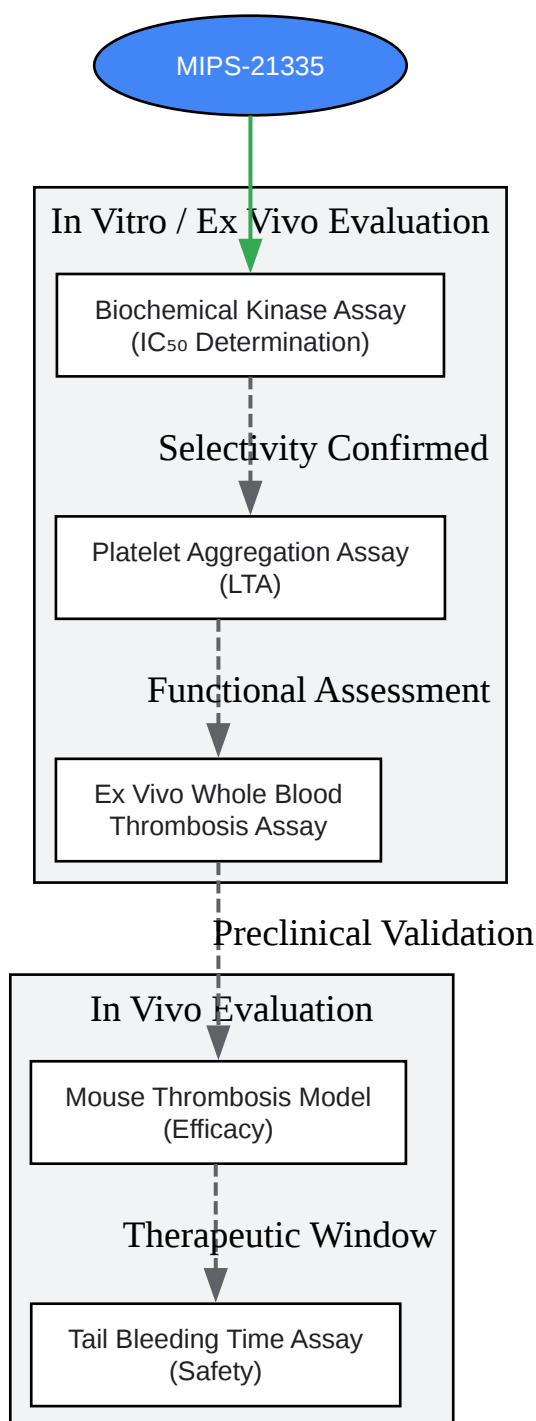
PI3KC2 α Signaling in Platelets and Endothelial Cells



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Caption: PI3KC2α's dual roles in platelet membrane integrity and endothelial cell endocytosis.

Experimental Workflow for MIPS-21335 Characterization



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Caption: A typical workflow for the preclinical characterization of **MIPS-21335**.

Conclusion

MIPS-21335 is a valuable research tool for elucidating the physiological and pathological roles of PI3KC2 α . Its high selectivity and potent antithrombotic activity, coupled with a favorable safety profile in preclinical models, underscore its potential as a novel antiplatelet agent. The unique mechanism of action, which involves disrupting the internal membrane structure of platelets rather than inhibiting canonical activation pathways, represents a paradigm shift in antithrombotic therapy. Further investigation and development of **MIPS-21335** and other selective PI3KC2 α inhibitors are warranted to translate these promising preclinical findings into clinical benefits for patients at risk of thrombotic diseases.

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